molecular formula C11H18N2O3 B116613 (2E,4S)-4-Amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Ethyl Ester CAS No. 328086-61-9

(2E,4S)-4-Amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Ethyl Ester

Cat. No. B116613
M. Wt: 226.27 g/mol
InChI Key: NLFHTKSVKMJEGA-DXMIZCBPSA-N
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Description

“(2E,4S)-4-Amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Ethyl Ester” is a complex organic compound. It is an ester, which is a class of compounds produced by the reaction between carboxylic acids and alcohols . The compound has a molecular weight of 558.666 Da . It is also known by its systematic names such as "ethyl (2E,4S)-4- { [ (2S)-2- { [N- (tert-butoxycarbonyl)-L-valyl]amino}-2-phenylacetyl]amino}-5- [ (3S)-2-oxopyrrolidin-3-yl]pent-2-enoate" .


Molecular Structure Analysis

The molecular structure of this compound can be represented by its SMILES notation: "CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(c2ccccc2)NC(=O)C(C©C)NC(=O)OC©©C" . This notation provides a text-based representation of the compound’s structure, including its atomic connectivity and stereochemistry .


Chemical Reactions Analysis

Esters, including this compound, can undergo a variety of chemical reactions. One common reaction is hydrolysis, which can occur under acidic or basic conditions and results in the formation of a carboxylic acid and an alcohol . Other reactions include reduction with reagents like lithium aluminum hydride, and reaction with Grignard reagents .


Physical And Chemical Properties Analysis

Esters, including this compound, are often characterized by lower boiling points than those of the acids or alcohols of nearly equal weight . This is due to the absence of the polar hydroxyl group, which is found in alcohols and acids and leads to the association of the alcohol and carboxylic acid molecules with hydrogen bonds . The solubility degree of ester in water is less than that of the corresponding acid due to the absence of polar hydroxyl group .

properties

IUPAC Name

ethyl (E,4S)-4-amino-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-2-16-10(14)4-3-9(12)7-8-5-6-13-11(8)15/h3-4,8-9H,2,5-7,12H2,1H3,(H,13,15)/b4-3+/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFHTKSVKMJEGA-DXMIZCBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(CC1CCNC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/[C@H](C[C@@H]1CCNC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E,4S)-4-Amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Ethyl Ester

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